2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
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Overview
Description
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound features a unique structure that combines a fluorinated benzamide moiety with an imidazo[1,2-a]pyrimidine ring system, making it a valuable scaffold for the development of new pharmaceuticals and chemical probes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multistep procedures that include the formation of the imidazo[1,2-a]pyrimidine core followed by the introduction of the fluorinated benzamide group. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants to form the imidazo[1,2-a]pyrimidine core.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyrimidine ring by condensing appropriate precursors.
Intramolecular Cyclizations: These reactions help in forming the cyclic structure of the imidazo[1,2-a]pyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting Agents: Halogens (Cl2, Br2), nucleophiles (NH3, OH^-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The fluorinated benzamide group enhances the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the fluorinated benzamide group.
Imidazo[1,2-a]pyrimidine Derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyrimidine core.
Uniqueness
2-Fluoro-N-(3-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to the presence of the fluorinated benzamide group, which enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C19H13FN4O |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
2-fluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-16-8-2-1-7-15(16)18(25)22-14-6-3-5-13(11-14)17-12-24-10-4-9-21-19(24)23-17/h1-12H,(H,22,25) |
InChI Key |
JGULCJPHLACOAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)F |
Origin of Product |
United States |
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